Lafutidine

Description

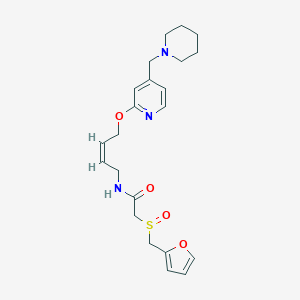

Structure

3D Structure

Propriétés

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZQAVXSMUKBPD-DJWKRKHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046434 | |

| Record name | Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118288-08-7, 206449-93-6 | |

| Record name | Lafutidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118288-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206449-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lafutidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118288087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lafutidine [INN:JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206449936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lafutidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAFUTIDINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49S4O7ADLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lafutidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Pharmacology of Lafutidine

Direct Histamine (B1213489) H2 Receptor Antagonism

The primary antisecretory action of lafutidine is mediated through its interaction with histamine H2 receptors, which are key regulators of gastric acid secretion. wikipedia.orgontosight.aipatsnap.compatsnap.com

Selective Binding to Histamine H2 Receptors on Parietal Cells

This compound selectively binds to histamine H2 receptors located on the basolateral surface of gastric parietal cells. ontosight.aipatsnap.compatsnap.com This binding event is crucial for blocking the stimulatory effect of histamine on acid production. Autoradiographic and confocal laser microscopic observations have shown that this compound binds to gastric parietal cells. tandfonline.com

Inhibition of Histamine-Stimulated Gastric Acid Secretion

By selectively binding to H2 receptors, this compound effectively inhibits the action of histamine, a natural stimulant for gastric acid secretion. ontosight.aipatsnap.compatsnap.com This inhibition leads to a reduction in the amount of hydrogen ions (H+) secreted into the stomach lumen, consequently decreasing gastric acid production. ontosight.aipatsnap.com Studies in animal models, such as rats, have demonstrated that this compound inhibits histamine-dependent acid secretion. nih.gov

Potency and Duration of H2 Receptor Antagonism

This compound exhibits potent and long-lasting antagonism of histamine H2 receptors. nih.govingentaconnect.comresearchgate.net Its receptor-binding affinity has been reported to be significantly higher than that of some other representative H2RAs, such as famotidine (B1672045) and cimetidine (B194882). wjgnet.com

Studies utilizing Chinese hamster ovary (CHO) cell lines stably expressing human H2 receptors have investigated the binding characteristics of this compound. This compound has been shown to inhibit the binding of the radioligand [(^3)H]tiotidine to human H2 receptors. nih.govingentaconnect.comresearchgate.net This inhibitory action was found to be as potent as or even stronger than that of famotidine at higher concentrations. nih.govingentaconnect.com

Inhibition of [(^3)H]Tiotidine Binding to Human H2 Receptors

| Compound | Effect on [(^3)H]Tiotidine Binding (Relative to Famotidine) |

| This compound | As potent as or stronger at higher concentrations. nih.govingentaconnect.com |

| Famotidine | Reference |

Histamine stimulates gastric acid secretion by activating H2 receptors, which are coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound attenuates histamine-stimulated cAMP production in recombinant cell lines expressing human H2 receptors. nih.govingentaconnect.com This effect is a direct consequence of its H2 receptor antagonism, preventing histamine from triggering the downstream signaling cascade. nih.gov The inhibitory action on cAMP production by this compound was comparable to or more potent than that of famotidine. nih.govingentaconnect.com

Attenuation of Histamine-Stimulated cAMP Production

| Compound | Effect on Histamine-Stimulated cAMP Production (Relative to Famotidine) |

| This compound | As potent as or stronger at higher concentrations. nih.govingentaconnect.com |

| Famotidine | Reference |

Furthermore, preincubation studies have indicated that the inhibitory effects of this compound on histamine-dependent cAMP production and [(^3)H]tiotidine binding persist even after extensive washing, suggesting a long-lasting interaction with the human H2 receptor. nih.gov

Inhibition of [(^3)H]Tiotidine Binding to Human H2 Receptors

Gastroprotective Mechanisms Independent of H2 Receptor Blockade

Beyond its primary action as an H2RA, this compound possesses significant gastroprotective properties that are independent of its acid antisecretory activity. researchgate.netwikipedia.orgwjgnet.comwjgnet.comcabidigitallibrary.org These mechanisms contribute to its effectiveness in protecting the gastric mucosa from damage.

One notable independent mechanism involves the activation of capsaicin-sensitive afferent neurons. wikipedia.orgwjgnet.comwjgnet.comcabidigitallibrary.orgnih.gov This activation is thought to mediate gastroprotective effects. wjgnet.com The protective action of this compound mediated by these neurons is not mimicked by other H2RAs like cimetidine and is significantly reduced by chemical ablation of afferent neurons. wjgnet.com

This compound has also been shown to increase the production of nitric oxide (NO). researchgate.netnih.govcabidigitallibrary.org This NO-mediated action contributes to the inhibition of gastric acid secretion through histamine-independent pathways. researchgate.netnih.gov

Additionally, this compound enhances gastric mucosal blood flow and increases gastric mucus secretion, which are crucial for maintaining the integrity of the gastric lining. wikipedia.orgwjgnet.comcabidigitallibrary.org It also promotes the restitution of damaged mucosa in animal models. wjgnet.com

Further independent mechanisms include the activation of calcitonin gene-related peptide (CGRP), which can influence gastric mucosal blood flow and somatostatin (B550006) release, leading to decreased gastric acid secretion. wikipedia.orgwjgnet.commedchemexpress.com this compound has been shown to increase plasma somatostatin levels. wjgnet.com this compound may also modulate vanilloid receptors.

Gastroprotective Mechanisms Independent of H2 Receptor Blockade

Activation of Capsaicin-Sensitive Sensory Afferent Neurons

This compound modulates the activity of capsaicin-sensitive afferent nerves, particularly in the stomach. nih.govnih.gov Studies using techniques such as chemical deafferentation have indicated that these nerves contribute significantly to the mechanisms underlying this compound's actions. nih.govnih.govjpp.krakow.pljpp.krakow.plresearchgate.netdovepress.com While capsaicin (B1668287) directly stimulates these neurons, this compound appears to sensitize them through a different, as yet unknown, mechanism. nih.gov This sensitization by this compound enhances the release of neuropeptides and nitric oxide (NO) from these nerves. nih.gov

Role of Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) Receptors in Activation Pathways

Capsaicin stimulates afferent neurons primarily through the activation of the transient receptor potential vanilloid subtype 1 (TRPV1) receptor, also known as VR1. nih.govnih.govwjgnet.comnih.gov However, research suggests that this compound's modulation of capsaicin-sensitive afferent nerves is not mediated through direct interaction with TRPV1. nih.govnih.govwjgnet.com Studies have shown that this compound does not affect the specific binding of [³H]-resiniferatoxin or capsaicin to TRPV1 in the rat stomach. nih.govnih.govnih.govwjgnet.com While intact TRPV1 signaling is considered essential for the activation of sensory afferent neurons induced by this compound, this effect is not a direct activation of the receptor by this compound itself. jpp.krakow.pl It is hypothesized that this compound may interact with capsaicin-sensitive afferent neurons at sites other than TRPV1. nih.gov

Modulation of Intracellular Calcium Concentrations in Cellular Models

This compound has been shown to induce an increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) in certain cellular models, such as PC12 cells and human endothelial cells. wjgnet.comnih.govresearchgate.nethumanjournals.comresearchgate.net In PC12 cells, this compound at pharmacological concentrations greater than 1 mM induced a sustained increase in [Ca²⁺]i in the presence of extracellular CaCl₂. nih.govresearchgate.net This response was inhibited by capsaicin but not by SKF96365, an inhibitor of store-operated Ca²⁺ entry, suggesting that this compound stimulates Ca²⁺ entry via a capsaicin-sensitive pathway that is distinct from the SKF96365-sensitive pathway. nih.gov In endothelial cells, this compound also induced a SKF96365-insensitive increase in [Ca²⁺]i. nih.govresearchgate.net This sustained increase in intracellular Ca²⁺ ion concentration in endothelial cells is thought to induce the release of neurotransmitters, including CGRP. wjgnet.comresearchgate.net

Neuropeptide Modulation and Secretory Effects

This compound influences the levels and secretion of several gastrointestinal neuropeptides, which contribute to its pharmacological effects. nih.govresearchgate.netjst.go.jpresearchgate.net

Stimulation of Calcitonin Gene-Related Peptide (CGRP) Release

This compound significantly increases the release of Calcitonin Gene-Related Peptide (CGRP) from capsaicin-sensitive afferent nerves. nih.govwjgnet.comnih.govjpp.krakow.plresearchgate.netnih.govwjgnet.comnih.govresearchgate.netjst.go.jpnih.govselfhacked.com While this compound alone may not affect basal CGRP release, it dose-dependently enhances CGRP release stimulated by a submaximal dose of capsaicin in isolated rat stomachs. nih.govnih.govnih.govwjgnet.com In human studies, this compound has been shown to cause a significant increase in plasma CGRP levels. nih.govresearchgate.netjst.go.jpnih.gov This increased CGRP release is believed to contribute to this compound's gastroprotective actions and may also play a role in inhibiting acid secretion and regulating gastric mucosal blood flow. wikipedia.orgwjgnet.comresearchgate.netwjgnet.comnih.gov

Table 1: Effect of this compound on Capsaicin-Stimulated CGRP Release in Rat Stomach

| This compound Concentration (M) | Capsaicin (3x10⁻⁷ M) + this compound (pg mg⁻¹ wet weight) | Capsaicin (3x10⁻⁷ M) Alone (pg mg⁻¹ wet weight) |

| 0 | 0.256 ± 0.018 | 0.256 ± 0.018 |

| 10⁻⁶ | 0.573 ± 0.041 | 0.256 ± 0.018 |

Data derived from reference nih.gov. Values represent mean ± S.E.M.

Enhancement of Somatostatin Secretion

This compound has been shown to increase plasma somatostatin levels. wjgnet.comnih.govjst.go.jpresearchgate.netnih.gov In healthy human subjects, a single oral administration of this compound caused a significant increase in plasma somatostatin levels compared to a placebo group. nih.govresearchgate.netjst.go.jpnih.gov This increase in somatostatin is thought to contribute to the inhibition of gastric acid secretion, both directly by acting on parietal cells and indirectly by decreasing gastrin release from G cells. wikipedia.orgwjgnet.com The amount of somatostatin released has been shown to correlate with the area under the this compound concentration-time curve in human plasma. nih.gov

Table 2: Effect of this compound on Plasma Somatostatin Levels in Humans

| Time after Administration (min) | This compound (10 mg) Plasma Somatostatin Level (pg/mL) | Placebo Plasma Somatostatin Level (pg/mL) |

| 20 | Significant increase | Baseline |

| 120 | Significant increase | Baseline |

Data derived from references nih.govresearchgate.netjst.go.jpnih.gov. Specific numerical values for baseline and increased levels were not consistently provided across all sources in a comparable format for a precise quantitative table, but the qualitative finding of a significant increase is reported.

Influence on Secretin Levels

Studies have indicated that this compound can influence secretin levels. nih.govnih.govresearchgate.netjst.go.jpresearchgate.netselfhacked.com In healthy human volunteers, the physiological release of plasma secretin was reduced following administration of this compound. nih.govresearchgate.netjst.go.jpresearchgate.netselfhacked.com This suggests that this compound may decrease secretin levels. selfhacked.com

Table 3: Effect of this compound on Plasma Secretin Levels in Humans

| Treatment | Effect on Plasma Secretin Levels |

| This compound | Reduced |

| Placebo | Physiological release |

Data derived from references nih.govresearchgate.netjst.go.jpresearchgate.netselfhacked.com.

Nitric Oxide (NO)-Mediated Mechanisms

This compound's pharmacological profile includes interactions with the nitric oxide pathway, contributing to its protective effects on the gastric mucosa. researchgate.netnih.govcabidigitallibrary.orgingentaconnect.comnih.gov

Augmentation of Gastric Nitric Oxide Production

This compound has been observed to increase the amount of intragastric nitric oxide. researchgate.netresearchgate.netnih.gov This augmentation of gastric NO production is suggested to be part of the histamine-independent indirect actions of this compound that contribute to the inhibition of gastric acid secretion. researchgate.netresearchgate.netnih.gov Studies have indicated that this compound's gastroprotective action includes an increase in mucin biosynthesis via the stimulation of nitric oxide production. zuventus.comnih.govcabidigitallibrary.orgindexcopernicus.comresearchgate.net

Role of Nitric Oxide Synthase in this compound’s Actions

The antisecretory action of this compound has been shown to be partly reversed by the co-administration of the nitric oxide synthase inhibitor L-NMMA in rat models. researchgate.netresearchgate.netnih.gov This suggests that nitric oxide synthase plays a role in mediating some of this compound's effects. The mucosal protective effect of this compound has also been shown to be attenuated by blockers of nitric oxide production, such as NG-nitro-L-arginine. ingentaconnect.comwjgnet.com

Mucosal Barrier Reinforcement

This compound contributes to the reinforcement of the gastric mucosal barrier through several mechanisms. zuventus.compatsnap.comnih.govcabidigitallibrary.orgnih.goviiarjournals.orgjpp.krakow.plkarger.com

Direct Stimulation of Mucin Biosynthesis and Production

This compound enhances the production of mucin in the gastric mucosa, which is a key component of the protective barrier against gastric acid. patsnap.compatsnap.comiiarjournals.orgjpp.krakow.plkarger.comwikipedia.org Studies have shown that this compound stimulates mucin biosynthesis. zuventus.comnih.govcabidigitallibrary.orgnih.govindexcopernicus.comresearchgate.net This stimulation of mucin biosynthesis mediated by nitric oxide appears to be limited to the surface mucous cells of the gastric oxyntic mucosa in rats. nih.govindexcopernicus.com Research using [3H]glucosamine incorporation has demonstrated that this compound enhances mucin biosynthesis in the full thickness corpus mucosa. nih.gov This effect was blocked by inhibitors of nitric oxide synthesis, and the inhibition was reversed by L-arginine, further supporting the role of NO in this process. nih.gov this compound has been shown to increase mucus secretion in both the stomach and small intestine. karger.com

Enhancement of Bicarbonate Secretion

This compound contributes to maintaining gastric mucosal defense by enhancing bicarbonate response. zuventus.comnih.govcabidigitallibrary.org The ability of this compound to stimulate secretory processes, including duodenal bicarbonate secretion, may facilitate gastric acid elimination by dilution with fluid and acid-neutralizing factors. nih.gov

Influence on Surface Mucus Gel Layer Thickness

This compound increases the thickness of the surface mucus gel layer. zuventus.comnih.govcabidigitallibrary.orgnih.gov Studies in humans have shown that the laminated structure of the surface mucus gel layer is retained after administration of this compound, and the layer is thicker compared to control groups. nih.gov Furthermore, the surface layer in the this compound group demonstrated a significantly higher mucin content. nih.gov

Table 1: Effects of this compound on Gastric Mucosal Defense Factors

| Mechanism | Effect Observed | Supporting Evidence |

| Nitric Oxide Production | Increased intragastric NO | Observed in rat studies researchgate.netresearchgate.netnih.gov |

| Mucin Biosynthesis/Production | Enhanced mucin production and secretion | Demonstrated in rat and human studies zuventus.compatsnap.compatsnap.comnih.govkarger.comcabidigitallibrary.orgnih.govindexcopernicus.comresearchgate.netiiarjournals.orgjpp.krakow.plkarger.comwikipedia.org |

| Bicarbonate Secretion | Enhancement of bicarbonate response | Indicated in human and rat studies zuventus.comnih.govcabidigitallibrary.orgnih.gov |

| Mucus Gel Layer Thickness | Increased thickness of surface mucus gel layer | Observed in human studies zuventus.comnih.govcabidigitallibrary.orgnih.gov |

Table 2: Impact of NOS Inhibition on this compound's Actions

| This compound Action Affected | NOS Inhibitor Used | Effect of Inhibitor | Reference |

| Antisecretory action | L-NMMA | Partly reversed this compound's action | researchgate.netresearchgate.netnih.gov |

| Mucosal protective effect | NG-nitro-L-arginine | Attenuated this compound's effect | ingentaconnect.comwjgnet.com |

| Mucin biosynthesis (in corpus) | NG-nitro-L-arginine | Completely blocked this compound-induced increase | nih.gov |

| Mucin biosynthesis (in corpus) | 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazolne-1-oxyl-3-oxide | Completely blocked this compound-induced increase | nih.gov |

Gastric Mucosal Hemodynamics

This compound influences gastric mucosal hemodynamics, playing a role in maintaining the integrity and function of the gastric lining.

This compound has been shown to increase gastric mucosal blood flow (GMBF). zuventus.compatsnap.com This effect is considered a key component of its gastroprotective action, helping to maintain the gastric mucosal barrier and bicarbonate response. zuventus.com The increase in GMBF supports the repair and regeneration of the gastric lining. patsnap.com Studies in rats have demonstrated that this compound can augment the increase in GMBF induced by mucosal acidification. nih.gov This effect appears to be mediated, at least in part, by capsaicin-sensitive sensory neurons. nih.govnih.govjpp.krakow.plmedchemexpress.com

This compound's ability to increase GMBF is linked to the activation of capsaicin-sensitive afferent neurons. nih.govjpp.krakow.plmedchemexpress.comresearchgate.net These neurons release vasoactive compounds, including calcitonin gene-related peptide (CGRP). nih.govresearchgate.net this compound facilitates CGRP nerve-mediated vasodilation, potentially by modulating the function of presynaptic vanilloid-1 receptors located in CGRPergic nerves. nih.gov CGRP is a potent vasodilator and its release contributes to the regulation of gastric mucosal blood flow. wikipedia.orgmedizinonline.com Studies have shown that this compound enhances CGRP release from rat stomach induced by capsaicin. nih.gov This neuro-mediated vasodilation through capsaicin-sensitive CGRP receptors is considered integral to this compound's protective properties. nih.gov

Increase in Gastric Mucosal Blood Flow (GMBF)

Anti-inflammatory Pathways

This compound also exerts anti-inflammatory effects within the gastric mucosa and systemically.

This compound has been proposed to inhibit the secretion of interleukin-8 (IL-8) in the gastric mucosa. zuventus.comresearchgate.netnih.govresearchgate.net IL-8 is a chemokine that plays a significant role in recruiting and activating neutrophils, contributing to mucosal inflammation. researchgate.netnih.gov By inhibiting IL-8 release, this compound helps to prevent mucosal inflammation. zuventus.comresearchgate.net This effect has been observed in human gastric epithelial cells stimulated by Helicobacter pylori. researchgate.netnih.gov

This compound's anti-inflammatory actions may also involve the alpha7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) signaling pathway. ijbs.commdpi.comnih.govnih.gov The α7 nAChR is a key component of the cholinergic anti-inflammatory pathway, which can modulate immune responses and attenuate excessive inflammation. ijbs.commdpi.comnih.gov While the direct interaction of this compound with α7 nAChR is not explicitly detailed in the provided snippets, the suppression of circulating inflammatory mediators via this pathway is a known mechanism by which inflammation can be controlled. ijbs.commdpi.comnih.gov this compound's ability to inhibit neutrophil activation, which reduces damage caused by free radicals, may be related to its influence on inflammatory pathways. zuventus.comnih.gov

Preclinical Pharmacological Investigations

In Vitro Studies on Specific Mechanisms

In vitro studies have been crucial in dissecting the molecular and cellular activities of Lafutidine, providing foundational knowledge about its interaction with specific biological targets and pathways.

Receptor Binding and Signaling Cascade Studies

This compound functions primarily as a selective and potent antagonist of histamine (B1213489) H₂ receptors, which are located on the gastric parietal cells responsible for acid secretion. patsnap.compatsnap.comontosight.ai Its binding affinity for these receptors has been shown to be significantly higher—2 to 80 times greater—than that of earlier H₂ receptor antagonists like cimetidine (B194882), ranitidine, and famotidine (B1672045). tandfonline.comtandfonline.com In studies using Chinese Hamster Ovary (CHO) cells that express human H₂ receptors, this compound demonstrated a potent and long-lasting inhibition of tiotidine (B1662263) binding. eurekaselect.com This strong receptor engagement translates to a durable blockade of the histamine-stimulated signaling cascade. eurekaselect.com

The primary signaling pathway inhibited by this compound is the histamine-induced production of cyclic-3',5'-adenosine monophosphate (cAMP). eurekaselect.com By blocking the H₂ receptor, this compound prevents the activation of adenylyl cyclase, thereby reducing intracellular cAMP levels and downregulating the proton pump (H⁺/K⁺-ATPase), which is the final step in acid secretion. eurekaselect.com

Beyond direct H₂ receptor antagonism, in vitro and subsequent in vivo findings suggest this compound's mechanism involves other signaling molecules. It has been shown to activate calcitonin gene-related peptide (CGRP) and stimulate the production of nitric oxide (NO). wikipedia.orgsemanticscholar.org Furthermore, it can increase levels of somatostatin (B550006), a hormone that also inhibits gastric acid secretion. wikipedia.orgnih.gov

Comparative Receptor Binding Affinity of H₂ Receptor Antagonists

| Compound | Relative Binding Affinity | Reference |

|---|---|---|

| This compound | 2-80 times higher than other H₂RAs | tandfonline.comtandfonline.com |

| Famotidine | Baseline for comparison | tandfonline.comtandfonline.com |

| Ranitidine | Lower than this compound | tandfonline.comtandfonline.com |

| Cimetidine | Lower than this compound | tandfonline.comtandfonline.com |

Cellular Protection Assays

While this compound exhibits robust gastroprotective effects in vivo, cellular assays have revealed that its mechanism is not based on direct cellular protection against damaging agents.

Studies have indicated that this compound does not directly shield isolated gastric epithelial cells from injury. nih.gov Its protective action is indirect, primarily mediated through the enhancement of mucosal defense mechanisms, such as increasing gastric mucosal blood flow. semanticscholar.orgnih.gov This effect is linked to the activation of capsaicin-sensitive afferent nerves. semanticscholar.orgnih.gov

Studies on Gastric Epithelial Cell Repair Processes

This compound has been shown to actively promote the healing and repair of damaged gastric mucosa. ijpsr.com In vitro studies using rat gastric epithelial cells (RGM1) have helped to clarify the mechanisms underlying this effect. nih.gov While the anticancer drug 5-fluorouracil (B62378) (5-FU) was shown to directly inhibit the proliferation and migration of these cells, this compound was able to reverse the 5-FU-induced delay in gastric lesion healing in vivo. nih.gov This suggests this compound facilitates repair not by directly stimulating cell migration or proliferation, but by improving the mucosal microenvironment, particularly through the enhancement of gastric mucosal blood flow mediated by capsaicin-sensitive afferent neurons. nih.gov

A key component of mucosal repair is the production of mucin. In vitro organ culture studies have demonstrated that this compound enhances the biosynthesis of mucin specifically in the surface mucous cells of the rat gastric corpus. nih.gov This stimulatory effect on mucin production was found to be mediated by nitric oxide (NO), as it was blocked by an NO synthase inhibitor. nih.gov The increased mucus layer provides a strengthened barrier that is essential for the restitution of damaged mucosa. patsnap.comijpsr.com

Summary of this compound's Effects on Gastric Epithelial Cell Repair Processes

| Process | Effect of this compound | Mediating Factors | Reference |

|---|---|---|---|

| Epithelial Restitution | Accelerates | Not specified | tandfonline.comtandfonline.com |

| Mucin Biosynthesis | Stimulates in surface mucous cells | Nitric Oxide (NO) | ijpsr.comnih.gov |

| Healing of Lesions | Promotes | Amelioration of gastric mucosal blood flow | nih.gov |

| Cell Proliferation/Migration | No direct effect observed | Indirectly supports via improved microenvironment | nih.gov |

In Vivo Animal Model Studies

Gastric Acid Secretion Models

In various animal models, including rats and dogs, this compound has demonstrated potent and significantly longer-lasting inhibition of gastric acid secretion compared to first-generation H₂RAs like famotidine and cimetidine. eurekaselect.com This sustained action is a hallmark of its therapeutic profile. eurekaselect.com

Studies in rats have revealed that this compound's antisecretory effect is multifaceted. It inhibits daytime gastric acid secretion not only through the direct blockade of H₂ receptors but also via a distinct, histamine-independent mechanism mediated by nitric oxide. researchgate.net This dual action was further supported by findings that this compound inhibits gastric acid secretion induced by gastric distention, an effect that is independent of the H₂ receptor pathway. researchgate.net The antisecretory action was partially reversed by an inhibitor of nitric oxide synthase, confirming the role of NO in its mechanism. researchgate.net However, this particular action was not affected by the denervation of capsaicin-sensitive afferent nerves, indicating that while these nerves are crucial for its protective effects, they are not essential for its NO-mediated antisecretory effect. researchgate.net

Findings from In Vivo Gastric Acid Secretion Models

| Animal Model | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Rats, Dogs | Potent and long-lasting acid secretion inhibition | H₂ receptor antagonism | eurekaselect.com |

| Rats | Inhibition of daytime and distention-induced acid secretion | H₂ receptor-independent, nitric oxide-mediated pathway | researchgate.net |

| Humans (Clinical Study) | Inhibition of postprandial acid secretion | Increased plasma CGRP and somatostatin | nih.gov |

Inhibition of Distention-Induced Gastric Acid Secretion in Rodents

This compound has demonstrated a notable ability to inhibit gastric acid secretion induced by stomach distention, a key stimulus for post-meal acid release. researchgate.netnih.gov In a rat model where the stomach was distended by saline instillation, this compound significantly suppressed the resulting acid output. researchgate.netnih.gov This effect was distinct from that of other H2 receptor antagonists like famotidine and cimetidine, which did not show a similar inhibitory action at doses sufficient to block histamine-dependent acid secretion. researchgate.netnih.gov

The inhibitory action of this compound on distention-induced acid secretion appears to be mediated, at least in part, through a nitric oxide (NO)-dependent pathway. researchgate.netnih.gov Co-administration of a nitric oxide synthase inhibitor, L-NMMA, partially reversed this compound's antisecretory effect. researchgate.netnih.gov This suggests that this compound's mechanism in this context is not solely reliant on H2 receptor blockade but also involves the modulation of local signaling pathways. researchgate.netnih.gov Furthermore, the effect was not significantly affected by denervation with capsaicin (B1668287) or the administration of a TRPV1 antagonist, indicating independence from capsaicin-sensitive sensory nerves in this specific model. researchgate.netnih.gov

Modulation of Carbachol-Induced Gastric Acid Secretion

This compound also exhibits a strong inhibitory effect on gastric acid secretion stimulated by carbachol, a cholinergic agonist that mimics vagal nerve stimulation. researchgate.netnih.gov In studies using rats, this compound potently suppressed carbachol-induced acid secretion. researchgate.netnih.gov In contrast, famotidine only partially inhibited this response, highlighting a key difference in the pharmacological profiles of these H2 receptor antagonists. researchgate.netnih.gov

This suggests that this compound's antisecretory action extends beyond the histamine-mediated pathway to also interfere with cholinergic signaling, a major contributor to the digestive phase of gastric secretion. jpp.krakow.pl The potent inhibition of both distention- and carbachol-induced acid secretion underscores this compound's broader impact on the physiological regulation of gastric acid. researchgate.netnih.gov

Effects on Postprandial Gastric Acid Secretion Mechanisms

The thought, smell, or taste of food, followed by the arrival of food in the stomach, initiates a complex series of events leading to gastric acid secretion. msdmanuals.com This process involves vagal nerve stimulation, the release of gastrin, and subsequently histamine, which acts on H2 receptors of parietal cells. msdmanuals.com Stomach distention is a major post-meal stimulus for acid secretion. researchgate.netnih.gov

This compound's ability to inhibit distention-induced acid secretion in rodents suggests a significant impact on postprandial acid control. researchgate.netnih.gov Unlike traditional H2 receptor antagonists, this compound's action is not limited to blocking the final histamine-mediated step. researchgate.netnih.gov By also modulating pathways activated by mechanical stimuli like distention, this compound demonstrates a more comprehensive control over the various mechanisms that contribute to acid secretion after a meal. researchgate.netnih.gov

Mucosal Injury and Healing Models

Ammonia-Induced Gastric Mucosal Damage and Restitution

This compound has shown significant gastroprotective effects in models of ammonia-induced gastric mucosal damage. thieme-connect.com In one study, the intragastric application of this compound accelerated the recovery of the transmucosal potential difference reduction caused by ammonia (B1221849) exposure in the rat stomach. thieme-connect.com This effect is indicative of enhanced mucosal restitution, the process of epithelial cell migration to repair damaged areas. thieme-connect.comvin.com

Interestingly, this protective action of this compound was abolished by chemical deafferentation of sensory nerves, suggesting a mechanism involving capsaicin-sensitive afferent neurons. thieme-connect.com The effect was not, however, altered by indomethacin (B1671933), a cyclooxygenase inhibitor, indicating that it is independent of prostaglandin (B15479496) synthesis. thieme-connect.com this compound's ability to promote the restitution of damaged mucosa, rather than directly protecting epithelial cells from injury, highlights a key aspect of its gastroprotective mechanism. thieme-connect.com

| Compound | Effect on Ammonia-Induced PD Reduction | Mediating Factor |

|---|---|---|

| This compound | Accelerated Recovery | Capsaicin-sensitive afferent nerves |

| Capsaicin | Promoted Recovery | Not altered by indomethacin |

Non-Steroidal Anti-Inflammatory Drug (NSAID)-Induced Gastric and Small Intestinal Lesions

This compound has demonstrated protective effects against gastric and small intestinal damage induced by non-steroidal anti-inflammatory drugs (NSAIDs). karger.comkarger.com In rat models, this compound was shown to reduce the size of indomethacin-induced antral ulcers. caymanchem.com This protective effect was absent in rats that underwent chemical deafferentation, again pointing to the involvement of capsaicin-sensitive afferent nerves. caymanchem.com

Furthermore, this compound has been found to prevent intestinal lesions induced by NSAIDs like indomethacin and loxoprofen, an effect not observed with other H2-receptor antagonists. karger.comiiarjournals.org This protective action in the small intestine was also mimicked by capsaicin and attenuated by the ablation of capsaicin-sensitive afferent neurons. karger.com These findings suggest that this compound's gastrointestinal protection against NSAID-induced injury is mediated through the activation of these sensory nerves. karger.com

| Compound | Model | Effect | Key Finding |

|---|---|---|---|

| This compound | Indomethacin-induced antral ulcers (rats) | Reduced ulcer size | Effect absent in chemically-deafferented rats caymanchem.com |

| This compound | Indomethacin/loxoprofen-induced intestinal lesions (rats) | Prevented lesions | Effect mimicked by capsaicin karger.com |

Experimental Reflux Esophagitis Models

In experimental models of reflux esophagitis in rats, this compound has been shown to exert a protective effect. caymanchem.comcaymanchem.com Intragastric administration of this compound reduced the size of hemorrhagic esophageal lesions in a model of pyloric ligation-induced reflux esophagitis. caymanchem.comcaymanchem.com This protective effect is, at least in part, attributed to the activation of capsaicin-sensitive afferent neurons. eurekaselect.com

The mechanism appears to involve the release of calcitonin gene-related peptide (CGRP) and nitric oxide (NO), which are key mediators in the gastroprotective actions of capsaicin-sensitive nerves. eurekaselect.com By activating this pathway, this compound enhances mucosal defense mechanisms against the damaging effects of refluxed gastric acid. nih.gov This action is independent of its acid-suppressing effect, providing an additional layer of protection for the esophageal mucosa. nih.gov

Chronic Gastritis Models (Ammonia- and TCA-induced)

This compound has demonstrated a capacity to accelerate the healing of mucosal injuries in established models of chronic gastritis. nih.gov In studies using rats, chronic gastritis was induced by administering either a 0.01% ammonia solution for four weeks or a 5 mM sodium taurocholate (TCA) solution for 13 weeks as drinking water. nih.govjst.go.jp These chemical irritants produced gastric mucosal thinning and a reduction in the number of parietal cells. nih.gov Oral administration of TCA solution also led to cellular infiltration in the lamina propria and mucosal fibrosis. nih.gov

Following the induction of gastritis, the withdrawal of the irritant and subsequent treatment with this compound for one week significantly accelerated the recovery of mucosal thickness in the fundic gland area and the restoration of parietal cell numbers. nih.gov A trend towards accelerated recovery of mucosal thickness was also noted in the pyloric gland area. nih.gov In contrast, the administration of other histamine H2-receptor antagonists, cimetidine and famotidine, at doses that produce an equivalent or greater acid antisecretory effect than this compound, had no effect on these markers of mucosal atrophy. nih.govjst.go.jp This suggests that this compound's healing effect in these models is distinct from its acid-suppressing activity. nih.govcabidigitallibrary.orgresearchgate.netzuventus.com

| Model | Inducing Agent | Key Pathological Features | Effect of this compound Treatment (1 week) | Effect of Cimetidine/Famotidine |

|---|---|---|---|---|

| Ammonia-induced Chronic Gastritis | 0.01% Ammonia Solution (4 weeks) | Mucosal thinning, Decreased parietal cell count | Significantly accelerated recovery of mucosal thickness and parietal cell number | No effect on recovery |

| TCA-induced Chronic Gastritis | 5 mM Sodium Taurocholate (TCA) Solution (13 weeks) | Mucosal thinning, Decreased parietal cell count, Cell infiltration, Mucosal fibrosis | Significantly accelerated recovery of mucosal thickness and parietal cell number | No effect on recovery |

Gastric Ulcer Healing Acceleration in Animal Models

Preclinical studies have shown that this compound not only prevents ulcer formation but also accelerates the healing of existing gastric ulcers. In a rat model using indomethacin to induce antral ulcers, this compound treatment accelerated healing by reducing the ulcer area in a dose-dependent manner. zuventus.com Similarly, in the acetic acid-induced ulcer model in rats, which closely resembles human ulcers in its pathological features and healing process, this compound has been shown to promote the regeneration of the gastric mucosa. nih.gov The quality of ulcer healing is an important parameter, and studies suggest this compound's mechanisms, which are independent of acid suppression, contribute to a more robust healing process. nih.gov These effects are partly attributed to its gastroprotective properties, including the enhancement of the mucosal barrier. cabidigitallibrary.orgzuventus.com

Intestinal Mucosal Studies

Amelioration of 5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Murine Models

Intestinal mucositis is a significant side effect of chemotherapy agents like 5-Fluorouracil (5-FU). jpp.krakow.pl this compound has been investigated for its potential to mitigate this condition. In murine models, the administration of 5-FU induces severe intestinal mucositis, histologically characterized by the shortening of villi, destruction of crypts, and infiltration of inflammatory cells. jpp.krakow.plnih.gov

Daily administration of this compound was found to reduce the severity of 5-FU-induced intestinal mucositis, including diarrhea and body weight loss, in a dose-dependent manner. jpp.krakow.plnih.gov In contrast, the H2-receptor antagonist famotidine showed no effect on these parameters, indicating that the protective action of this compound is independent of H2-receptor blockade. jpp.krakow.pljpp.krakow.pl this compound significantly suppressed the 5-FU-induced increase in myeloperoxidase (MPO) activity—a marker of neutrophil infiltration—and the expression of inflammatory cytokines like TNF-α and IL-1β. jpp.krakow.pljpp.krakow.pl Furthermore, this compound was observed to increase the production of Alcian Blue and PAS-positive mucus in the small intestine, suggesting a strengthening of the mucosal barrier. jpp.krakow.pljpp.krakow.plnih.gov

| Parameter | Effect of 5-Fluorouracil (5-FU) | Effect of this compound Co-administration | Effect of Famotidine Co-administration |

|---|---|---|---|

| Villus Height | Shortened to 54.9% of normal | Reduced shortening | No effect |

| Surviving Crypts | Decreased to 40.9% of normal | Reduced destruction | No effect |

| Myeloperoxidase (MPO) Activity | Increased | Significantly suppressed increase | No effect |

| Inflammatory Cytokines (TNF-α, IL-1β) | Upregulated expression | Significantly suppressed expression | Not reported |

| Mucus Production | Decreased | Increased production | Not reported |

Data derived from studies in C57BL/6 wild-type mice. jpp.krakow.pl

Effects on Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colonic Inflammation in Rats

This compound's protective effects extend to the colon, as demonstrated in models of ulcerative colitis induced by dextran sulfate sodium (DSS). nih.gov In rats, providing 3% DSS in drinking water for seven days leads to severe mucosal lesions in the colon, a shortening of the colon, and an increase in MPO activity. nih.gov

Daily oral administration of this compound dose-dependently reduced the severity of DSS-induced colitis, mitigating the ulceration area, the decrease in colon length, and the rise in MPO activity. nih.gov Notably, these protective effects were not replicated by cimetidine, another H2-receptor antagonist. nih.gov However, the effects were mimicked by the daily administration of capsaicin. nih.gov Both this compound and capsaicin were also found to enhance the secretion of mucus in the colonic mucosa. nih.gov These findings suggest that this compound is effective against DSS-induced colitis through a mechanism involving the enhancement of mucosal defense, which is at least partly attributable to increased mucus secretion. nih.gov

Role of Capsaicin-Sensitive Afferent Neurons in Intestinal Protection

A recurring and central theme in the preclinical investigation of this compound is that its mucosal protective actions throughout the gastrointestinal tract are mediated by the activation of capsaicin-sensitive afferent neurons (CSAN). jpp.krakow.plnih.gov This mechanism is distinct from its H2-receptor antagonism. nih.govkarger.com

In studies of 5-FU-induced intestinal mucositis, the ameliorative effects of this compound were completely abolished in mice that underwent sensory deafferentation (chemical ablation of CSAN with a high dose of capsaicin). jpp.krakow.pljpp.krakow.plnih.gov Similarly, this compound's protective action against indomethacin-induced intestinal ulceration and DSS-induced colitis was antagonized by sensory deafferentation. nih.govkarger.com This neuronal activation by this compound is thought to stimulate protective mechanisms, including the release of mediators like calcitonin gene-related peptide (CGRP) and the subsequent production of nitric oxide (NO), which enhance mucosal blood flow and integrity. nih.goviiarjournals.org

Interestingly, while this compound's effects are mediated by CSAN, it appears to act independently of the transient receptor potential vanilloid 1 (TRPV1), the receptor that capsaicin directly stimulates. jpp.krakow.plnih.gov In studies with TRPV1 knockout mice, the protective effects of this compound against 5-FU-induced mucositis were completely abolished, just as in sensory deafferented mice. jpp.krakow.pljpp.krakow.plnih.gov This suggests that while this compound does not directly activate TRPV1, intact TRPV1 signaling is essential for the activation of sensory afferent neurons by this compound. jpp.krakow.pl It is hypothesized that this compound interacts with CSAN at a yet-unidentified site other than TRPV1. nih.gov

Studies on Systemic Physiological Parameters

Information within the scope of the provided outline was not available in the search results.

Effects on Vagal Afferent Signaling from the Acid-Challenged Stomach

This compound has been shown to inhibit vagal afferent signaling originating from a stomach challenged with acid. nih.gov In a study involving adult rats, the intragastric administration of hydrochloric acid (HCl) led to an increase in the expression of c-Fos, a marker for neuronal activation, in the nucleus tractus solitarii (NTS) of the brainstem. nih.govamanote.com This response indicates the activation of vagal afferent pathways due to the acid challenge. nih.gov

Pre-treatment with this compound at doses of 10 and 30 mg/kg significantly reduced the HCl-induced expression of c-Fos in the NTS. nih.gov This suggests that this compound can dampen the afferent signals of a gastric acid insult. nih.govresearchgate.net The study also included a comparison with cimetidine, another H2 receptor antagonist, which demonstrated similar but weaker effects in reducing c-Fos expression. nih.gov These findings suggest that this compound's mechanism may involve an inhibitory action on acid-induced gastric pain perception. nih.gov The inhibition of vagal afferent signaling by this compound is a distinct action that complements its primary anti-secretory effects. researchgate.net

Table 1: Effect of this compound on HCl-Evoked c-Fos Expression in the Nucleus Tractus Solitarii (NTS)

| Treatment Group | Dose (mg/kg) | Outcome |

|---|---|---|

| Vehicle + HCl | N/A | Enhanced c-Fos expression in the NTS |

| This compound + HCl | 10 | Reduced HCl-evoked c-Fos expression |

| This compound + HCl | 30 | Reduced HCl-evoked c-Fos expression |

| Cimetidine + HCl | 10 | Weaker reduction in HCl-evoked c-Fos expression compared to this compound |

Data derived from a study by Edelsbrunner et al., 2009. nih.gov

Impact on Gastric Mucosal Potential Difference (PD)

This compound has demonstrated a protective effect on the gastric mucosal potential difference (PD) in preclinical models. nih.gov The transmucosal potential difference is an indicator of the integrity of the gastric mucosa. A reduction in PD is often associated with mucosal damage.

In studies using a rat ex-vivo stomach model, the topical application of monochloramine (NH2Cl), a noxious agent, caused a significant reduction in the transmucosal PD. nih.gov Pre-exposure to this compound (at doses of 10 mg/kg or greater) prevented this monochloramine-induced PD reduction in a dose-dependent manner. nih.gov

Interestingly, this protective effect of this compound on PD was found to be dependent on capsaicin-sensitive sensory neurons. nih.gov In animals where these sensory nerves were deafferented through capsaicin pre-treatment, the protective effect of this compound against the NH2Cl-induced PD drop was almost entirely abolished. nih.gov In contrast, cimetidine did not show a similar protective effect on the PD response to monochloramine. nih.gov These results indicate that this compound helps maintain gastric mucosal integrity against chemical challenge, an action mediated through the activation of capsaicin-sensitive sensory neurons, rather than solely through its H2 receptor antagonism. nih.gov

Table 2: Effect of this compound on Monochloramine-Induced Gastric Mucosal Potential Difference (PD) Reduction

| Treatment | Dose (mg/kg) | Effect on PD Reduction | Role of Capsaicin-Sensitive Neurons |

|---|---|---|---|

| This compound | 3-30 | Dose-dependent prevention | Effect was abolished after sensory deafferentation |

| Cimetidine | 100 | No significant prevention | Not applicable |

| Capsaicin | 10 | Potent protection | N/A |

Data derived from a 1999 study on the effect of this compound on monochloramine-induced gastric lesions in rats. nih.gov

Comparative Pharmacology of Lafutidine with Other H2 Receptor Antagonists

Differentiation in Gastric Acid Secretion Inhibition

While sharing the primary mechanism of blocking histamine (B1213489) H2 receptors, lafutidine exhibits variations in the potency, duration, and mechanisms of gastric acid secretion inhibition compared to other H2RAs.

Comparative Potency and Duration of Action against Histamine-Dependent Secretion

This compound is reported to have a potent and long-lasting gastric antisecretory effect mediated by H2-receptor blockade. wjgnet.com Studies in rats and dogs have indicated that this compound's antisecretory activity is equivalent to or slightly less potent than famotidine (B1672045), but significantly greater than cimetidine (B194882). nih.gov The duration of action of this compound has been shown to be substantially longer than that of both famotidine and cimetidine in animal models. nih.govingentaconnect.com this compound has a receptor-binding affinity that is reported to be 2 to 80 times higher than other representative H2-receptor antagonists such as famotidine and cimetidine. wjgnet.com Clinical studies suggest this compound can achieve strong daytime gastric acid suppression compared to traditional H2RAs and has a potent and long-lasting action on the human histamine H2 receptor. wikidata.orgnih.govzuventus.com

H2 Receptor-Independent Inhibition of Gastric Acid Secretion (vs. Famotidine, Cimetidine)

A notable distinction of this compound is its ability to inhibit gastric acid secretion through mechanisms independent of H2 receptor blockade. researchgate.netscilit.comnih.gov Research in rats has shown that this compound, but not famotidine or cimetidine, was capable of inhibiting gastric acid secretion induced by stomach distention, a stimulus primarily mediated by the parasympathetic vagal nerve. researchgate.netnih.gov this compound also inhibited carbachol-induced gastric acid secretion, an effect only partially observed with famotidine. researchgate.netnih.gov This H2 receptor-independent action of this compound is suggested to involve indirect mechanisms, potentially mediated by nitric oxide. researchgate.netnih.gov This differentiates this compound from conventional H2RAs like famotidine and cimetidine, which primarily act solely through H2 receptor antagonism. fishersci.capharmakb.comwikipedia.org

Distinctive Gastroprotective Profiles

Beyond its acid-inhibitory effects, this compound possesses distinctive gastroprotective properties that are less pronounced or absent in other H2RAs. wikipedia.orgpatsnap.com

Uniqueness of Capsaicin-Sensitive Afferent Neuron Mediation

A key aspect of this compound's gastroprotective action is its mediation through capsaicin-sensitive afferent neurons. researchgate.netscilit.comfishersci.cadovepress.comguidetopharmacology.orgcore.ac.uk this compound activates these neurons, leading to the release of calcitonin gene-related peptide (CGRP). wikidata.orgnih.govnih.govzuventus.com CGRP is a neurotransmitter involved in gastric mucosal defense mechanisms, contributing to increased mucosal blood flow and inhibition of acid secretion. wikidata.orgnih.govnih.gov This mechanism appears to be unique to this compound among H2RAs. Studies have shown that the protective effect of this compound is attenuated by denervation of capsaicin-sensitive afferent nerves, an effect not observed with famotidine. nih.govresearchgate.net This indicates that the involvement of these neurons is a specific characteristic of this compound's gastroprotection. nih.govresearchgate.net

Comparative Effects on Mucosal Blood Flow and Mucin Production

This compound has been shown to enhance gastric mucosal blood flow, a crucial factor in maintaining mucosal integrity and facilitating ulcer healing. patsnap.comscilit.comdovepress.comnewdrugapprovals.org This effect is mediated, at least in part, by the activation of capsaicin-sensitive afferent neurons and subsequent release of CGRP and nitric oxide. patsnap.comdovepress.comnih.govzuventus.com this compound also enhances the production of mucin and bicarbonate in the gastric mucosa, contributing to the formation of a protective barrier against acid and pepsin. patsnap.comnih.govcabidigitallibrary.org Studies have shown that this compound increases the thickness and mucin content of the gastric mucus layer. wjgnet.com These mucosal defense-enhancing effects are more prominent with this compound compared to conventional H2RAs like famotidine and cimetidine. zuventus.comcabidigitallibrary.org

Pharmacodynamic Comparisons in Preclinical Models

Pharmacodynamic studies in preclinical models further highlight the differences between this compound and other H2RAs. In rats, this compound inhibited distention-induced and carbachol-induced gastric acid secretion through H2 receptor-independent mechanisms, unlike famotidine or cimetidine. researchgate.netnih.gov this compound's gastroprotective effects against various experimental gastric lesions in rats have been demonstrated, with potency often exceeding that of cimetidine. researchgate.net The duration of the antisecretory activity of this compound in dogs and rats was substantially longer than that of famotidine or cimetidine. nih.govingentaconnect.com Preclinical studies also support the role of capsaicin-sensitive afferent neurons in this compound's gastroprotective actions, an effect not replicated by cimetidine. nih.govresearchgate.netcore.ac.uk Pharmacokinetic and pharmacodynamic modeling in healthy subjects has indicated that the relationship between plasma concentration and effect site for this compound differs from that of famotidine, suggesting a more complex interaction at the effect site for this compound. nih.govresearchgate.net

Advanced Research and Future Directions

Exploration of Novel Mechanisms Beyond H2 Receptor Antagonism

Beyond its primary action of blocking H2 receptors, studies are delving into other pathways through which lafutidine exerts its therapeutic effects, particularly its gastroprotective and potential neuro-modulatory activities.

Further Elucidation of Non-H2 Receptor Mediated Gastroprotection

This compound exhibits gastroprotective activity that is independent of its ability to inhibit gastric acid secretion. guidechem.comindexcopernicus.comresearchgate.netresearchgate.net This protective effect is suggested to be mediated, at least in part, by capsaicin-sensitive afferent nerves. indexcopernicus.comresearchgate.netresearchgate.netncats.iowjgnet.com Stimulation of these neurons can lead to the release of calcitonin gene-related peptide (CGRP), which is known to increase gastric mucosal blood flow and contribute to mucosal protection and repair. researchgate.netamegroups.orgamegroups.cnnih.gov this compound has been shown to increase plasma concentrations of CGRP and somatostatin (B550006) in humans, which may contribute to its inhibitory effect on postprandial acid secretion and its gastroprotective activity. nih.gov While this compound's gastroprotective action is mediated by capsaicin-sensitive afferent neurons, studies suggest this effect is not directly through interaction with TRPV1 receptors, but possibly by sensitizing these neurons through an alternative site. wjgnet.comnih.gov Research also indicates that this compound can enhance mucosal defense in the esophagus. indexcopernicus.com

Investigation of Peripheral Neuropathy Modulation via TRPV1 Receptor Desensitization

This compound has been suggested to indirectly activate Transient Receptor Potential Vanilloid subtype 1 (TRPV1) receptors, potentially improving peripheral neuropathy through sequential sensory nerve desensitization. amegroups.orgamegroups.cn TRPV1 receptors are sensory neuron-specific ion channels involved in detecting pain-producing stimuli. researchgate.netmdpi.com Desensitization of TRPV1 is considered a mechanism underlying the analgesic effects of capsaicin (B1668287). researchgate.netmdpi.com While some reports suggest improvement of chemotherapy-induced peripheral neuropathy (CIPN) with this compound administration, clinical trial results have not always shown a statistically significant difference, although scores in the this compound group tended to be slightly lower. amegroups.orgamegroups.cn The hypothesis is that this compound's indirect induction of the TRPV1 receptor and subsequent desensitization could block sensory nerve excitatory responses and hyperalgesia. amegroups.orgamegroups.cn

Detailed Analysis of Anti-inflammatory Pathways (e.g., α7 nAChR signaling)

The α7 subtype of nicotinic acetylcholine (B1216132) receptors (α7 nAChR) plays a significant role in the cholinergic anti-inflammatory pathway, which modulates inflammatory responses. ijpp.comamegroups.orgijbs.commdpi.comnih.gov Activation of α7 nAChR can lead to a decrease in pro-inflammatory cytokines by inhibiting inflammatory signaling pathways such as Toll-like receptor 4/nuclear factor kappa B (NF-κB) and Janus activated kinase-2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathways. ijpp.comamegroups.orgijbs.comnih.gov While this compound's interaction with α7 nAChR is not explicitly detailed in the provided search results, the general mechanism of α7 nAChR mediated anti-inflammatory effects is an active area of research, and exploring if this compound influences this pathway could reveal additional therapeutic benefits.

Structure-Activity Relationship (SAR) Studies for Enhanced Gastroprotection

SAR studies are crucial for understanding how the chemical structure of this compound relates to its biological activities, particularly its gastroprotective effects.

Chemical Moieties Critical for Gastroprotective Activity (e.g., Furfurylsulfinyl, Pyridyl, Amide)

Research into the structure-activity relationships of this compound and related compounds has identified key chemical moieties important for gastroprotective activity. Studies on 2-furfurylthio and 2-furfurylsulfinyl acetamide (B32628) derivatives with heteroaromatic rings indicated that the thioether function, specifically furfurylthio or furfurylsulfinyl, was essential for gastroprotection. nih.gov this compound, which contains a furfurylsulfinyl group, was found to be among the most potent compounds tested in these studies. nih.govinvivochem.com The presence of a heteroaromatic ring, such as the pyridyl group in this compound, and the amide linkage are also part of the molecular structure investigated in relation to its activity. nih.gov

Development of Chemical Modifications for Targeted Effects

Understanding the critical chemical moieties allows for the rational design and synthesis of modified compounds with potentially enhanced or more targeted therapeutic effects. By altering specific parts of the this compound molecule, researchers aim to develop new derivatives with improved potency, selectivity for non-H2 receptor mechanisms, or altered pharmacokinetic properties. nih.gov This includes exploring modifications to the furfurylsulfinyl group, the pyridyl ring, the piperidine (B6355638) group, or the linker chain to optimize the desired pharmacological activities, such as enhanced gastroprotection independent of acid suppression or improved modulation of sensory neurons. nih.gov

Computational Pharmacological Approaches

Computational pharmacological approaches, such as molecular docking and pharmacophore modeling, play a significant role in understanding the interaction of ligands with their target receptors and in the identification of potential new drug candidates. These in silico methods allow for the prediction of binding affinities and interactions at a molecular level, complementing traditional experimental studies.

Molecular docking is a widely used computational technique to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method is efficient for calculating protein-ligand interactions and predicting potential ligand interactions rjlbpcs.com. Ligand-based pharmacophore modeling, on the other hand, focuses on identifying the essential 3D features of a set of active molecules that are necessary for their biological activity. These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and ionizable groups. bepls.combepls.com.

Studies investigating H2 receptor antagonists, including this compound, have employed ligand-based computational methods to identify potential lead compounds bepls.com. These studies often involve using known H2 receptor inhibitors to generate pharmacophore models bepls.com. Molecules with similar pharmacophoric features are then identified from databases and subjected to molecular docking studies to assess their binding affinity and interaction with the H2 receptor bepls.com.

In silico predictive studies, including molecular docking and homology modeling, are valuable tools for investigating the binding of compounds to receptors and predicting their interactions rjlbpcs.com. These methods can provide insights into the structural requirements for receptor binding and the nature of the interactions between the ligand and amino acid residues in the binding site rjlbpcs.com.

Synthesis and Advanced Formulation Research

Chemical Synthesis Pathways

Various synthetic routes have been explored for the production of Lafutidine. These pathways often involve the construction of its complex chemical structure through a series of controlled reactions. smolecule.comchemicalbook.com

Aminolysis reactions play a significant role in the synthesis of this compound, particularly in the formation of key intermediate compounds. One method involves the reaction of a precursor compound with an amine to generate an intermediate, which is then further reacted with another amine to obtain a different intermediate. google.com This aminolysis approach has been investigated as an alternative to traditional methods, such as Gabriel synthesis followed by hydrazinolysis, which can lead to impurities like dihydrothis compound. google.comgoogle.com

Innovative synthetic strategies for this compound focus on improving both the purity and yield of the final product. One approach involves the use of a "suicide substrate" strategy during aminolysis reactions to control byproduct formation. smolecule.com This technique aims to enhance the purity and yield, making the synthesis more efficient for pharmaceutical production. smolecule.com

Optimizing reaction conditions, selecting appropriate reagents, and developing efficient purification methods are crucial aspects of these innovative strategies. azom.com The goal is to minimize the formation of impurities, such as dihydrothis compound, which can be challenging to remove due to their similar physicochemical properties to this compound. google.com Achieving high purity is essential for meeting regulatory requirements and ensuring the safety and efficacy of the drug. azom.comgoogle.com

Aminolysis Reactions for this compound Synthesis

Research on Crystalline Forms of this compound

This compound is described as a yellowish-white crystalline powder that is practically insoluble in water. innovareacademics.inijates.com Research into different crystalline forms (polymorphs) of this compound is important because different crystal structures can significantly impact a drug's physicochemical properties, including solubility, melting point, density, and stability. google.comgoogle.comcordenpharma.com

The poor water solubility of the this compound crystal form obtained through conventional recrystallization methods has been a limiting factor in its application. google.comgoogle.com Therefore, research has been conducted to develop novel crystal forms of this compound with improved solubility characteristics. google.comgoogle.com

One study describes a new crystal form of this compound that exhibits improved solubility in water compared to the forms obtained by prior art recrystallization methods. google.comgoogle.com The development of such novel crystal structures with enhanced solubility is crucial for improving the dissolution rate of the drug from formulations, which in turn affects its absorption and bioavailability. google.comgoogle.com Techniques like X-ray powder diffraction (XRPD) are used to characterize these novel crystal forms and differentiate them from existing ones. google.comgoogle.comresearchgate.net

Crystallization conditions, such as the choice of solvent, anti-solvent, temperature, and cooling rate, can significantly influence the crystalline form obtained and, consequently, its physicochemical properties. google.comgoogle.comneulandlabs.com Variations in these conditions can lead to the formation of different polymorphic forms with distinct characteristics. google.comgoogle.comcordenpharma.com

Understanding and controlling the crystallization process is vital for consistently obtaining the desired crystal form with optimal properties for drug development and manufacturing. cordenpharma.comneulandlabs.com Parameters like supersaturation levels, temperature, and pH need to be carefully managed to ensure consistent crystal formation and morphology. neulandlabs.com The shape and size of crystals (morphology) also impact properties like solubility, stability, and bioavailability. neulandlabs.com

Development of Novel Crystal Forms with Improved Solubility Characteristics

Development of Advanced Drug Delivery Systems for Controlled Release

Due to this compound's relatively short biological half-life and its selective absorption in the upper gastrointestinal tract, the development of advanced drug delivery systems for controlled release is recommended to enhance its bioavailability and therapeutic efficacy. ijsred.comresearchgate.nettandfonline.com

Gastroretentive drug delivery systems (GRDDS), such as mucoadhesive tablets and floating tablets, have been investigated for this compound. ijsred.comresearchgate.nettandfonline.com These systems are designed to prolong the gastric residence time of the drug, allowing for extended release and improved absorption in the stomach and upper small intestine. ijsred.comresearchgate.netglobalresearchonline.net

Studies have explored the use of natural polymers like sodium alginate, xanthan gum, and karaya gum in the formulation of mucoadhesive tablets. researchgate.nettandfonline.com Formulations containing xanthan gum have shown promising results in terms of drug release, buoyancy lag time, and total mucoadhesion time. researchgate.nettandfonline.com Floating tablet formulations utilizing gas-generating agents like sodium bicarbonate and hydrophilic polymers such as HPMC have also been developed to achieve sustained release over extended periods. ijsred.comglobalresearchonline.net

These advanced formulations aim to provide controlled drug release, minimize fluctuations in plasma drug concentration, and potentially reduce the required dosing frequency, leading to improved patient compliance. researchgate.netglobalresearchonline.net Evaluation of these systems includes assessing floating behavior, drug release kinetics, mucoadhesive strength, and stability. ijsred.comresearchgate.nettandfonline.comglobalresearchonline.net

Table 1: Physicochemical Properties of this compound

Table 2: Examples of Research Findings in Advanced Formulations

| Formulation Type | Polymers/Materials Used | Key Findings | Source |

| Nanosuspension (Oral) | PVP K-90, Tween 80, Tween 20, Mannitol | Increased saturation solubility (125.5 mg/ml) compared to pure drug (0.078 mg/ml), good re-dispersibility. innovareacademics.in | innovareacademics.in |

| Mucoadhesive Tablets | Sodium alginate, Xanthan gum, Karaya gum | Xanthan gum formulations showed better drug release, buoyancy, and mucoadhesion (>10 h). researchgate.nettandfonline.com | researchgate.nettandfonline.com |

| Floating Tablets | Sodium bicarbonate, HPMC, Trigonella foenum mucilage | Achieved floating ability and sustained release over 12-24 hours. ijsred.comglobalresearchonline.netresearchgate.net | ijsred.comglobalresearchonline.netresearchgate.net |

| Gas Powered System | Hydrophilic polymers, Trigonella foenum mucilage | Formulations showed low floating lag time and nearly 24-hour floating duration and controlled release. globalresearchonline.net | globalresearchonline.net |

Gastroretentive Mucoadhesive Formulations

Gastroretentive mucoadhesive dosage forms (GMDFs) are designed to adhere to the gastric mucosa, thereby increasing the drug's residence time in the stomach. ui.ac.id This prolonged contact can enhance drug solubility and absorption, ultimately improving bioavailability and therapeutic effect, particularly for drugs like this compound that are primarily absorbed in the upper gastrointestinal tract or have local action in the stomach. nih.govui.ac.id

Studies have explored the use of natural polymers such as sodium alginate, xanthan gum, and karaya gum in developing mucoadhesive tablets of this compound. tandfonline.comnih.gov For instance, research by Patil et al. (2014) demonstrated the development of mucoadhesive tablets containing xanthan gum and this compound that exhibited stability for 3 months when stored at 40°C and 75% relative humidity. tandfonline.comnih.govui.ac.id Another study investigated mucoadhesive microspheres loaded with this compound hydrochloride using natural polymers like chitosan (B1678972). ijpdr.com These microspheres were evaluated for various properties including yield, entrapment efficiency, particle size, zeta potential, mucoadhesive strength, and in vitro drug release. ijpdr.com An optimized chitosan microsphere formulation (F3) showed a high yield (74.65%), significant drug entrapment efficiency (73.25%), and sustained release over 12 hours in simulated gastric fluid. ijpdr.com The in vitro release profile of this formulation followed zero-order kinetics and the Pappas plot model, indicating controlled drug release. ijpdr.com

Mucoadhesive tablets utilizing sodium alginate, xanthan gum, and karaya gum have also been developed and evaluated for total mucoadhesion time, buoyancy lag time, and percentage drug released. tandfonline.comnih.gov Formulations incorporating xanthan gum generally showed better results. tandfonline.comnih.gov An optimized mucoadhesive tablet formulation (B3) demonstrated a mucoadhesive strength greater than 35 g. tandfonline.comnih.gov In vivo studies using rabbits and X-ray imaging techniques indicated that the formulated tablets remained adhered for over 10 hours in the stomach. tandfonline.comnih.gov These optimized mucoadhesive tablets maintained their physical appearance, drug content, mucoadhesive properties, and in vitro dissolution pattern after storage at 40°C and 75 ± 5% relative humidity for 3 months. tandfonline.comnih.govtandfonline.com The drug release mechanism from the optimized formulation was confirmed to be Non-Fickian transport based on the Korsmeyer-Peppas model. nih.govtandfonline.com

Research has also explored the synthesis and characterization of Chitosan-Catechol conjugates for the development of mucoadhesive pellets loaded with this compound. researchgate.net These conjugates showed enhanced mucoadhesive potential compared to pristine chitosan. researchgate.net this compound-loaded pellets prepared with Chitosan-Catechol conjugates (LPCC) exhibited non-Fickian drug release, suggesting a controlled release mechanism. researchgate.net

Floating Drug Delivery Systems (e.g., Alginate Beads)

Floating drug delivery systems (FDDS) are designed to remain buoyant in the stomach contents, thereby prolonging gastric residence time and facilitating sustained drug release in the upper gastrointestinal tract. ijper.orgasianjpr.com this compound, with its selective absorption in this region, is a suitable candidate for such systems. ijper.org

Studies have focused on formulating this compound into floating alginate beads using methods like emulsion solvent diffusion and ionotropic gelation. ijpsr.comijper.orgijpsr.com These methods typically involve using sodium alginate as a gelling agent and incorporating gas-generating agents like calcium carbonate to induce buoyancy. questjournals.orgijper.org Hydrophilic polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) and Carbopol have also been included in these formulations. questjournals.org

Evaluation of this compound floating beads and microspheres has included parameters such as particle size, surface morphology, percentage yield, drug entrapment efficiency, drug content, swelling index, buoyancy studies, and in vitro drug release. questjournals.orgijper.org Floating alginate beads prepared by the emulsion solvent diffusion method showed good yield and high drug entrapment efficiency. ijpsr.comijpsr.com In vitro drug release studies from these beads demonstrated sustained release profiles. ijpsr.comijpsr.com For instance, one study reported cumulative percent drug release after 7 hours ranging from 23.244 ± 0.82% to 72.41 ± 0.09% for different batches of floating alginate beads. ijpsr.comijpsr.com